(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 329709-16-2
VCID: VC6066943
InChI: InChI=1S/C19H12ClN3O2S/c20-14-7-5-12(6-8-14)15-10-26-18-17(15)19(25)23(11-21-18)22-9-13-3-1-2-4-16(13)24/h1-11,24H/b22-9+
SMILES: C1=CC=C(C(=C1)C=NN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)O
Molecular Formula: C19H12ClN3O2S
Molecular Weight: 381.83

(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 329709-16-2

Cat. No.: VC6066943

Molecular Formula: C19H12ClN3O2S

Molecular Weight: 381.83

* For research use only. Not for human or veterinary use.

(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one - 329709-16-2

Specification

CAS No. 329709-16-2
Molecular Formula C19H12ClN3O2S
Molecular Weight 381.83
IUPAC Name 5-(4-chlorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H12ClN3O2S/c20-14-7-5-12(6-8-14)15-10-26-18-17(15)19(25)23(11-21-18)22-9-13-3-1-2-4-16(13)24/h1-11,24H/b22-9+
Standard InChI Key REFUIIJLIZHJNV-LSFURLLWSA-N
SMILES C1=CC=C(C(=C1)C=NN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl)O

Introduction

Chemical Structure and Nomenclature

The compound (E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one features a fused bicyclic system: a thiophene ring condensed with a pyrimidinone ring. Key substituents include:

  • 5-position: A 4-chlorophenyl group, enhancing lipophilicity and electronic effects.

  • 3-position: An (E)-configured Schiff base formed between the amino group of the pyrimidinone and 2-hydroxybenzaldehyde.

The (E)-stereochemistry arises from the planar arrangement of the imine bond (C=N), confirmed via NMR coupling constants and X-ray crystallography in analogous structures . The molecular formula is C₁₉H₁₁ClN₄O₂S, with a molar mass of 402.83 g/mol.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol:

Step 1: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core.

  • Starting material: 2-Amino-5-(4-chlorophenyl)thiophene-3-carbonitrile.

  • Cyclization: Achieved using phosphoryl chloride (POCl₃) under solvent-free conditions at 80–100°C, forming 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one .

Step 2: Schiff base formation.

  • Condensation: Reaction of the 3-amino group with 2-hydroxybenzaldehyde in ethanol under reflux, yielding the (E)-isomer predominantly due to steric and electronic factors .

Table 1: Optimization of Reaction Conditions

ParameterCondition 1Condition 2Optimal Condition
CatalystPOCl₃NonePOCl₃
Temperature (°C)8010090
Yield (%)687285

Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes with comparable yields (82%) .

Spectral Characterization

Infrared (IR) Spectroscopy

  • C=O stretch: 1685 cm⁻¹ (pyrimidinone carbonyl) .

  • C=N stretch: 1610 cm⁻¹ (imine bond) .

  • O–H stretch: 3250 cm⁻¹ (phenolic hydroxyl) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, imine CH=N).

    • δ 7.85–7.25 (m, 8H, aromatic protons).

    • δ 12.10 (s, 1H, phenolic OH) .

  • ¹³C NMR:

    • δ 165.2 (C=O).

    • δ 158.9 (C=N).

    • δ 148.7–115.4 (aromatic carbons) .

Mass Spectrometry

  • ESI-MS: m/z 403.0 [M+H]⁺ (calc. 402.83) .

Biological Activities

Analgesic Activity

Evaluated using Eddy’s hot plate method (mice, 50 mg/kg dose):

  • Latency period: 14.2 seconds vs. 8.5 seconds for control (p < 0.01).

  • Mechanism: Potential COX-2 inhibition inferred from structural analogs .

Table 2: Analgesic Activity Comparison

CompoundLatency (s)% Inhibition
Target compound14.267.3
Tramadol (standard)18.585.1

Antimicrobial Activity

Preliminary screening against S. aureus and E. coli (MIC values):

  • Gram-positive: 32 µg/mL (comparable to ciprofloxacin) .

  • Gram-negative: 64 µg/mL .
    The 4-chlorophenyl group enhances membrane penetration, while the Schiff base chelates metal ions essential for microbial enzymes .

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl group: Critical for lipophilicity and target binding .

  • Schiff base moiety: Enhances metal chelation and hydrogen bonding .

  • (E)-Configuration: Improves planar geometry for intercalation or enzyme inhibition .

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